N-(4-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide
Description
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
N-(4-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)18-17(20)15-11-16(21-19-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20) |
InChI Key |
VRDYNWFHCANMEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Isocyanate Coupling
Oxazol-2-ones (e.g., 7a–c , 11a–q ) react with commercially available isocyanates (e.g., 4-methylphenyl isocyanate) in anhydrous THF or DCM at 0–25°C to form carboxamides. For instance, 8a–d and 12a–b were synthesized with yields of 70–88%. This method is highly efficient but requires strict moisture control to prevent isocyanate hydrolysis.
In Situ Amine Activation
Amines are activated using triphosgene or Boc₂O to generate reactive isocyanates. For example, 4-methylphenylamine was treated with triphosgene in the presence of DIPEA to form the corresponding isocyanate, which subsequently reacted with 11a to yield the target compound in 75% yield. Alternatively, Boc-protected amines were deprotected under acidic conditions (TFA) before coupling.
Table 2: Carboxamide Formation Efficiency
| Method | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Isocyanate coupling | 4-MePhNCO | THF | 70–88 | |
| Triphosgene activation | (Cl₃CO)₂CO | DCM | 68–75 |
Catalytic and Optimization Strategies
Palladium-Catalyzed Cross-Coupling
Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki–Miyaura couplings to introduce aryl groups. For example, bromophenyl intermediates (20a–b ) were coupled with phenylboronic pinacol ester (19 ) to install the 5-phenyl group, achieving yields >80%. This step is critical for accessing derivatives with varied aryl substituents.
Comparative Analysis of Synthetic Routes
The α-bromo ketone pathway offers superior versatility for C5 substitution, while α-hydroxy ketone cyclization is more straightforward for simple aryl groups. Isocyanate coupling provides higher yields but demands anhydrous conditions, whereas in situ activation accommodates moisture-sensitive amines.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary but often involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Anticancer Activity
N-(4-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide has been investigated for its potential anticancer properties. Studies have shown that derivatives of oxazole compounds exhibit significant activity against various cancer cell lines. For instance, compounds related to this structure have demonstrated promising results in inhibiting cell growth in non-small-cell lung cancer, ovarian cancer, and breast cancer models.
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer activity of several oxazole derivatives, including this compound. The compound was tested against 59 cancer cell lines using the National Cancer Institute (NCI) protocol. Notably, it showed high percent growth inhibition (PGI) against specific lines such as SNB-19 and OVCAR-8, indicating its potential as an effective anticancer agent .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory properties of oxazole derivatives. This compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1β in vitro. This suggests its role in modulating immune responses and reducing inflammation.
Case Study: Immunomodulation
In a study examining the immunoregulatory effects of isoxazole derivatives, the compound was found to significantly inhibit TNF-alpha production in peritoneal cell cultures. This activity underscores its potential use in treating inflammatory diseases .
Xanthine Oxidase Inhibition
Xanthine oxidase is an enzyme involved in purine metabolism and is a target for gout treatment. Compounds similar to this compound have been reported to exhibit xanthine oxidase inhibitory activity.
Experimental Findings
In vitro assays demonstrated that certain oxazole derivatives could inhibit xanthine oxidase with low IC50 values, indicating strong binding affinity to the enzyme's active site. This property suggests potential therapeutic applications in managing conditions like gout .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Preliminary studies indicate that this compound adheres to Lipinski’s rule of five, suggesting favorable oral bioavailability and safety profiles against common toxicological concerns such as mutagenicity and immunotoxicity .
Summary of Applications
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The following table summarizes key structural and molecular features of N-(4-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide and related compounds:
Key Structural and Functional Differences
Amide Substituent Variations :
- The target compound’s 4-methylphenyl group on the amide nitrogen contrasts with bromophenyl () and purine derivatives (). Bromine’s electronegativity may enhance polarity, while methyl groups favor lipophilicity .
- In N-(9H-purin-6-yl) analogs, the purine moiety enables interactions with enzymes like xanthine oxidase, demonstrating the role of heteroaromatic substituents in bioactivity .
C5 Substituent Effects: Bulky groups (e.g., tetrahydronaphthalenyl in ) improve binding affinity to enzyme active sites compared to smaller phenyl or methyl groups .
Bioactivity Insights: The most active xanthine oxidase inhibitor (Ki = nM range) in highlights the importance of C5 bulkiness for enzyme interaction, suggesting that the target compound’s phenyl group may offer moderate activity .
Biological Activity
N-(4-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent , anti-inflammatory compound , and antimicrobial substance. The compound's structure suggests it may interact with multiple biological targets, influencing various biochemical pathways.
The mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It may also influence receptor pathways that are critical in inflammatory responses.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For example:
- In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values reported for these studies were in the low micromolar range, indicating potent activity.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of this compound. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. Studies indicate that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.
Case Studies
Case Study 1 : A study evaluated the effects of this compound on human carbonic anhydrases (hCA). The compound demonstrated selective inhibition at nanomolar concentrations against hCA IX and hCA II, which are associated with tumor growth and metastasis .
Case Study 2 : Another investigation focused on its effects on neuroblastoma cells. The results indicated that the compound could significantly reduce cell viability through apoptosis induction mechanisms .
Q & A
Basic: What are the optimal synthetic routes for N-(4-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Oxazole Ring Formation : Cyclization of a β-ketoamide precursor with hydroxylamine under acidic conditions (e.g., HCl/EtOH) to form the 1,2-oxazole core .
Carboxamide Coupling : Reaction of the oxazole-3-carboxylic acid intermediate with 4-methylaniline using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) or DMF. Triethylamine is often added to neutralize HCl byproducts .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields the pure product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
